molecular formula C10H13NO2 B126943 4-(2-Aminophenyl)butanoic acid CAS No. 145486-67-5

4-(2-Aminophenyl)butanoic acid

Cat. No. B126943
M. Wt: 179.22 g/mol
InChI Key: FEJUPMPORLHXGG-UHFFFAOYSA-N
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Description

“4-(2-Aminophenyl)butanoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” and "Benzenebutanoic acid, 2-amino-α,γ-dioxo-" .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)butanoic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 179.221 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminophenyl)butanoic acid” include a molecular weight of 215.67700, a density of 1.177g/cm3, and a boiling point of 364ºC at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • 4-(2-Aminophenyl)butanoic acid is a key intermediate in the synthesis of thymidylate synthase inhibitors, crucial for pharmaceutical applications. This synthesis, characterized by mild reaction conditions and suitability for industrial-scale production, highlights its significance in drug development (Yuan Guo-qing, 2013).

Spectroscopic and Structural Investigations

  • Spectroscopic studies, including FT-IR and FT-Raman, along with theoretical calculations, have been performed on derivatives of butanoic acid. These studies are crucial for understanding the stability, reactivity, and potential applications of these compounds in nonlinear optical materials and pharmacology (K. Vanasundari et al., 2018).

Antifungal and Antibiotic Properties

  • A novel butanoic acid derivative, thiobutacin, was isolated from Lechevalieria aerocolonigenes and exhibited notable antifungal and antioomycete activities. This discovery underlines the potential of 4-(2-Aminophenyl)butanoic acid derivatives in developing new antibiotics (Jung Yeop Lee et al., 2004).

Role in TRPV1 Modulation

  • Derivatives of 4-(2-Aminophenyl)butanoic acid have been identified as TRPV1 channel modulators. These compounds show promise in pharmacological applications, especially in the context of pain management and neurology (F. Aiello et al., 2016).

Synthesis of LY518674 Intermediate

  • An organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, highlights the chemical versatility and industrial applicability of butanoic acid derivatives (L. Delhaye et al., 2006).

properties

IUPAC Name

4-(2-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJUPMPORLHXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329100
Record name 4-(2-aminophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenyl)butanoic acid

CAS RN

145486-67-5
Record name 4-(2-aminophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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